molecular formula C9H8BrN3O B13686246 [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol

[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13686246
M. Wt: 254.08 g/mol
InChI Key: HOTMWGZYDZJMMJ-UHFFFAOYSA-N
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Description

[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol is a triazole derivative featuring a 3-bromophenyl substituent at position 5 and a hydroxymethyl group at position 3 of the 1,2,4-triazole core. Triazoles are heterocyclic compounds with broad biomedical applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . The biological activity of triazoles is highly dependent on substituents, which modulate electronic properties, solubility, and binding interactions.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13)

InChI Key

HOTMWGZYDZJMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=N2)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the following key steps:

  • Starting from 3-bromobenzoic acid , conversion to methyl ester and subsequent hydrazide formation.
  • Cyclization of the hydrazide with appropriate reagents to form the 1,2,4-triazole ring.
  • Introduction of the methanol group at the 3-position of the triazole ring.

This multi-step process is well-documented in the literature, with variations depending on the specific substituents and desired derivatives.

Detailed Stepwise Synthesis

A representative synthesis route, adapted from recent research, is outlined below:

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Purity
1 3-Bromobenzoic acid Esterification with methanol and acid catalyst Methyl 3-bromobenzoate High (not specified)
2 Methyl 3-bromobenzoate Reaction with hydrazine hydrate 3-Bromobenzohydrazide High (not specified)
3 3-Bromobenzohydrazide Cyclization with appropriate reagents (e.g., formamide or equivalents) 5-(3-Bromophenyl)-1,2,4-triazole-3-thiol High (not specified)
4 5-(3-Bromophenyl)-1,2,4-triazole-3-thiol Alkylation or substitution to introduce methanol group This compound Moderate to high

This general scheme is supported by the synthesis protocol described in a recent Nature publication, where a three-step procedure starting from 3-bromobenzoic acid was used to synthesize related triazole derivatives.

Specific Example from Literature

A specific example from the patent CN113651762A describes a related preparation sequence for 1-methyl-1H-1,2,4-triazole derivatives, which can be adapted for bromophenyl-substituted triazoles:

While this patent focuses on methyl-substituted triazoles, the methodology for bromine introduction and functional group transformations is relevant for preparing bromophenyl-substituted triazoles like This compound .

Research Outcomes and Data

Reaction Yields and Purity

From the patent examples and research articles, yields for key intermediates and final products are generally high, often exceeding 70%, with purities confirmed by HPLC ranging from 98% to over 99%. For example:

Compound Yield (%) Purity (HPLC %) Reference
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid 72.5 99.2
5-Trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid 75.7 98.4
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate 92.3 98.9

Characterization Data

Typical characterization methods include:

For example, related triazole derivatives show characteristic $$^{1}H$$ NMR signals for methanol protons and aromatic protons consistent with the 3-bromophenyl substitution.

Summary Table of Preparation Methods

Preparation Step Reagents / Conditions Key Notes Yield / Purity
Esterification of 3-bromobenzoic acid Methanol, acid catalyst Forms methyl 3-bromobenzoate High (not specified)
Hydrazide formation Hydrazine hydrate Converts ester to hydrazide High (not specified)
Triazole ring cyclization Formamide or equivalent Forms 1,2,4-triazole core High (not specified)
Introduction of methanol group Alkylation or nucleophilic substitution Forms this compound Moderate to high
Bromination and lithiation (alternative) n-Butyllithium, dibromomethane, LDA, CO2 For bromine introduction and carboxylation 70-90%
Esterification and reduction Methanol, thionyl chloride, Pd/C, hydrogen Final functional group manipulations >90%

Chemical Reactions Analysis

[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, leading to inhibition or activation of specific enzymes or receptors. The bromophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, synthesis routes, and biological activities of analogous compounds:

Compound Name Core Structure Substituents Synthesis Method Biological Activity Reference
[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol 1H-1,2,4-triazole 3-bromophenyl (C5), hydroxymethyl (C3) Not specified Hypothesized antimicrobial
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 4H-1,2,4-triazole 4-bromophenyl (C4), phenyl (C5), sulfanyl-ethanol S-alkylation, ketone reduction Antimicrobial, anti-inflammatory
5-(3-Bromophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole 1H-1,2,4-triazole 3-bromophenyl (C5), 3-methoxyphenyl (C3) Microwave-assisted Suzuki coupling Not specified (used in further derivatization)
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 4H-1,2,4-triazole 3-bromophenyl (C5), aryl amine (C3) n-butanol/K₂CO₃ heating Anticancer
4-Allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol 4H-1,2,4-triazole 4-bromophenoxyethyl (C5), allyl (C4), thiol Not specified Not specified
5-(3-Bromophenyl)-3-(methylthio)-1,2,4-triazine 1,2,4-triazine 3-bromophenyl (C5), methylthio (C3) NaHCO₃-mediated condensation Not specified

Impact of Substituent Position and Electronic Properties

  • Bromophenyl Position: The 3-bromophenyl group in the target compound vs. 4-bromophenyl in alters steric and electronic interactions.
  • Functional Groups: Hydroxymethyl (target) vs. sulfanyl-ethanol (): The hydroxymethyl group is less reactive than a thiol but improves water solubility. Sulfanyl groups can form disulfide bonds, influencing stability and redox activity . Methoxyphenyl () vs. hydroxymethyl: Methoxy increases lipophilicity, enhancing membrane permeability but reducing solubility. Hydroxymethyl balances hydrophilicity, critical for bioavailability . Amine () vs. Hydroxymethyl may act as a hydrogen-bond donor without ionization .

Core Heterocycle Modifications

  • 1,2,4-Triazole vs. 1,2,4-Triazine () :
    • Triazines are more electron-deficient due to the additional nitrogen, altering binding interactions. The target compound’s triazole core offers greater synthetic versatility and metabolic stability .

Biological Activity

[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol (CAS Number: 1505804-80-7) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).

The compound's molecular formula is C₉H₈BrN₃O, with a molecular weight of 254.08 g/mol. The presence of the bromophenyl group and the triazole ring contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₉H₈BrN₃O
Molecular Weight254.08 g/mol
CAS Number1505804-80-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation. Molecular docking studies suggest that it may inhibit key enzymes or signaling pathways critical for cancer growth. For instance, it has shown potential in inhibiting extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are implicated in various cancers .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

  • Cell Line Studies :
    • The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol. The results indicated significant cytotoxic effects with calculated IC₅₀ values demonstrating its potency compared to standard chemotherapeutics like doxorubicin .
    • Morphological changes in treated cells were observed, indicating effective inhibition of cancer cell growth.
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the triazole ring significantly affected the compound's activity. For example, derivatives with electron-withdrawing groups exhibited enhanced potency against cancer cells compared to those with electron-donating groups .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives similar to this compound:

  • Study on Triazole Derivatives : A series of triazole-benzofuran hybrids were synthesized and evaluated for their anticancer activity. Among them, compounds with similar structural features demonstrated IC₅₀ values lower than that of doxorubicin against both A549 and HeLa cell lines .
  • Molecular Dynamics Simulations : These studies provided insights into the binding interactions between this compound and target proteins involved in cancer pathways. The simulations revealed critical interactions that could be exploited for further drug development .

Q & A

Q. What are the common synthetic routes for preparing [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol, and how can reaction conditions be optimized?

The synthesis typically involves S-alkylation of triazole precursors under alkaline conditions. For example, reacting 4-(3-bromophenyl)-1,2,4-triazole-3-thiol with a brominated alcohol derivative (e.g., bromomethanol) in a basic medium (e.g., NaOH/ethanol) yields the target compound . Alternative routes include Huisgen 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes, followed by functionalization of the triazole core with a bromophenyl group and methanol moiety . Optimization involves:

  • Reflux conditions to enhance reaction efficiency (e.g., ethanol at 80°C for 5–8 hours) .
  • Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₀H₉BrN₃O) .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .
  • X-ray crystallography (using SHELX programs) for unambiguous structural determination, particularly for resolving stereochemical ambiguities .

Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?

Initial screening should focus on:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Computational predictions : QSAR modeling to correlate structural features (e.g., bromophenyl hydrophobicity) with bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazole derivatives like this compound?

Strategies include:

  • Structural analog synthesis : Modifying the triazole core or substituents (e.g., replacing bromophenyl with fluorophenyl) to isolate activity drivers .
  • Enzyme inhibition studies : Fluorescence-based assays to measure binding affinity to targets like kinases or cytochrome P450 .
  • Meta-analysis : Cross-referencing crystallographic data (e.g., from SHELXL-refined structures) with bioactivity to identify structure-activity relationships .

Q. What advanced strategies improve the yield of this compound during scale-up?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances regioselectivity .
  • Catalyst optimization : Using Cu(I) catalysts for click chemistry to minimize byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How does crystallographic analysis using SHELX software enhance understanding of this compound’s reactivity?

SHELXL refinement provides:

  • Bond length/angle data : Critical for identifying steric hindrance or electronic effects influencing reactivity (e.g., bromine’s electron-withdrawing impact) .
  • Packing diagrams : Reveal intermolecular interactions (e.g., hydrogen bonding via the methanol group) that affect solubility and stability .

Q. What methodologies are employed to study this compound’s enzyme inhibition mechanisms?

  • Molecular docking : AutoDock or Schrödinger Suite to predict binding poses in enzyme active sites .
  • Kinetic assays : Monitoring substrate conversion (e.g., via UV-Vis spectroscopy) to determine inhibition constants (Ki) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for mechanistic insights .

Q. How can derivatization of the methanol group expand the compound’s research applications?

  • Esterification : Reacting with acyl chlorides to create prodrugs with enhanced membrane permeability .
  • Coordination chemistry : Using the hydroxyl group to chelate metals (e.g., Cu²⁺) for catalytic or imaging applications .
  • Polymer conjugation : Grafting onto biodegradable polymers for controlled drug delivery systems .

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